1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone physical properties
1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone physical properties
An In-Depth Technical Guide to 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone for Advanced Research Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone, a key building block in modern medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of properties to offer field-proven insights into its strategic application, analytical validation, and safe handling. We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in authoritative scientific principles.
Strategic Importance in Chemical Synthesis
1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone is a highly functionalized aromatic ketone. Its value in research and development stems from the unique combination of three key structural features:
-
The Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group is a cornerstone of modern drug design.[1] This moiety can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its high electronegativity and lipophilicity can improve cell membrane permeability and binding affinity to target proteins.[1] A wide array of FDA-approved drugs contain this group, highlighting its importance in modulating pharmacokinetic and pharmacodynamic properties.
-
The α-Bromo Ketone Moiety: The bromine atom positioned alpha to the carbonyl group is an excellent leaving group, making this position highly electrophilic. This "phenacyl bromide" motif is a versatile synthetic handle, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of various functionalities and the construction of complex heterocyclic systems, which are prevalent in many therapeutic agents.
-
Ortho-Bromo Substitution: The bromine atom on the aromatic ring provides an additional, orthogonal site for chemical modification, most commonly through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the sequential and controlled elaboration of the molecular scaffold.
The strategic placement of these groups makes 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone a valuable intermediate for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is the foundation of its effective use.
Physicochemical Properties
The properties of 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone are summarized in the table below. The compound's melting point of 22°C means it may exist as either a low-melting solid or a liquid, depending on the ambient laboratory temperature.[3]
| Property | Value | Source(s) |
| CAS Number | 1131605-31-6 | [4] |
| Molecular Formula | C₉H₆BrF₃O | [3] |
| Molecular Weight | 267.05 g/mol | |
| Physical Form | Liquid or low-melting solid | [3] |
| Appearance | Light yellow solid | [3] |
| Melting Point | 22 °C (71.6 °F) | [3] |
| Boiling Point | 69 - 72 °C (156.2 - 161.6 °F) | [3] |
| Purity | Typically ≥98% | |
| Refractive Index | 1.485 | [4] |
| Storage | Sealed in a dry place at room temperature |
Predicted Spectroscopic Signature
While specific spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. An experienced chemist would use this predicted signature to confirm the material's identity upon receipt.
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ ~2.5-2.7 ppm (s, 3H): A singlet corresponding to the three protons of the acetyl methyl group (-COCH₃).
-
δ ~7.8-8.2 ppm (m, 3H): A complex multiplet pattern in the aromatic region corresponding to the three protons on the phenyl ring. The ortho- and meta-couplings will result in a characteristic splitting pattern.
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~26-30 ppm: Signal for the acetyl methyl carbon.
-
δ ~120-140 ppm: Multiple signals in the aromatic region, including a quartet for the carbon attached to the -CF₃ group due to C-F coupling.
-
δ ~190-195 ppm: The characteristic downfield signal for the carbonyl carbon.
-
-
¹⁹F NMR (in CDCl₃):
-
A strong singlet around δ -63 ppm , characteristic of a benzotrifluoride moiety. This is a crucial and unambiguous confirmation of the trifluoromethyl group's presence.
-
-
Infrared (IR) Spectroscopy:
-
~1700 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretching of an aryl ketone.
-
~1100-1350 cm⁻¹: A series of strong bands corresponding to the C-F stretching vibrations of the trifluoromethyl group.
-
-
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of bromine. There will be two peaks of nearly equal intensity at m/z 266 and 268, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. This is a definitive piece of evidence for a monobrominated compound.
-
Safety, Handling, and Storage
Due to its reactive nature, proper handling of 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone is critical for laboratory safety.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Note: Some suppliers of similar α-bromoacetophenones classify them as Corrosive (H314 - Causes severe skin burns and eye damage), which is a more severe hazard classification.[3] Given this, it is prudent to handle this compound with the precautions required for corrosive materials.
Standard Handling Protocol
This protocol is designed to mitigate the risks associated with the compound's reactivity and irritant properties.
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors, which can cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.[5] The α-bromo ketone moiety makes this compound a lachrymator (a substance that causes tearing), and direct contact can cause serious eye damage.[3]
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for integrity before use and change them immediately if contamination occurs.
-
Body Protection: A flame-retardant lab coat is mandatory. Ensure clothing fully covers the skin.[5]
-
-
Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure. If handling as a solid, use appropriate spatulas and weighing paper within the fume hood. Avoid creating dust.
-
Spill & Emergency Response:
-
Keep a spill kit rated for halogenated organic compounds readily available.
-
In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]
-
In case of eye contact, flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[3][6]
-
-
Waste Disposal: Dispose of all waste in a dedicated, clearly labeled container for halogenated organic waste, following institutional and local regulations.
Storage Conditions
To maintain the integrity and purity of the compound, the following storage conditions are recommended:
-
Container: Store in the original, tightly sealed container.
-
Atmosphere: While room temperature storage is acceptable, for long-term storage, it is best practice to store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential hydrolysis or reaction with atmospheric moisture.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.
Analytical Workflow for Quality Control
To ensure the reliability of experimental results, a robust, self-validating analytical workflow is essential to verify the identity, purity, and integrity of the starting material.
Caption: Quality Control Workflow for 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone.
Detailed Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
-
Justification: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase C18 column is ideal for this moderately non-polar molecule, and UV detection is highly effective due to the aromatic chromophore.
-
Methodology:
-
System: Agilent 1260 Infinity II or equivalent, equipped with a diode array detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute 1:10 for injection.
-
Acceptance Criteria: The main peak should represent ≥98% of the total integrated peak area.
-
Protocol 2: Structural Confirmation by NMR Spectroscopy
-
Justification: NMR provides unambiguous structural confirmation. The combination of ¹H, ¹³C, and especially ¹⁹F NMR offers a complete and undeniable fingerprint of the molecule.
-
Methodology:
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra on a 400 MHz spectrometer.
-
Analysis:
-
Confirm the presence of the acetyl singlet and the aromatic multiplet in the ¹H spectrum at the predicted chemical shifts.
-
Confirm the carbonyl carbon and the characteristic C-F coupled quartet in the ¹³C spectrum.
-
Verify the strong singlet in the ¹⁹F spectrum, confirming the trifluoromethyl group.
-
-
Acceptance Criteria: All observed signals must be consistent with the predicted chemical shifts and coupling patterns for the structure.
-
Protocol 3: Molecular Weight Verification by Mass Spectrometry (MS)
-
Justification: MS provides definitive confirmation of the molecular weight and elemental composition (specifically, the presence of bromine).
-
Methodology:
-
Technique: Use an LC-MS system with Electrospray Ionization (ESI) in positive mode.
-
Analysis: Infuse the sample solution directly or analyze an aliquot from the HPLC purity run.
-
Acceptance Criteria: The mass spectrum must show a protonated molecular ion [M+H]⁺ with peaks at m/z 267.0 and 269.0 in an approximate 1:1 ratio, consistent with the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
-
References
-
ChemBK. (2024). 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Request for Quotation. Retrieved from [Link]
-
PAKISTAN CHEMICAL. (n.d.). 2-bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 250 mg. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Institutes of Health. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST WebBook. Retrieved from [Link]
- Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
MDPI. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[4][7]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. chembk.com [chembk.com]
A representative scheme for the Friedel-Crafts acylation of 1-bromo-3-(trifluoromethyl)benzene.
